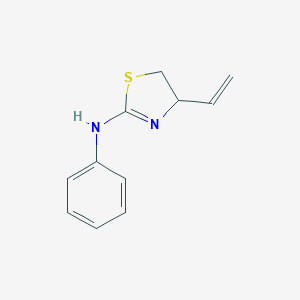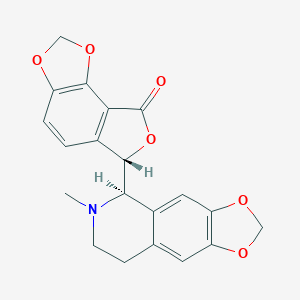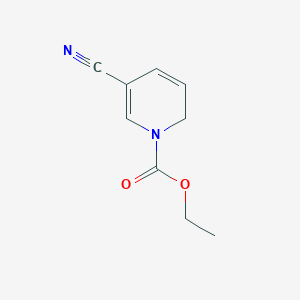
2-(6-Aminopyridin-2-YL)ethanol
Overview
Description
2-(6-Aminopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the 6-position and an ethanol group at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds, such as 2,6-diaminopyridine based functional polymers, have been synthesized and studied for their thermoresponsive properties . These polymers display upper critical solution temperature (UCST)-type reversible thermoresponsiveness in water/alcohol mixtures .
Mode of Action
It’s worth noting that similar compounds, such as 2,6-diaminopyridine based functional polymers, exhibit thermoresponsive behavior . This means that their solubility in a solvent can be controlled by temperature, which could potentially influence their interaction with targets .
Result of Action
Similar compounds have been studied for their potential applications in drug delivery, sensing, personal care, and microfluidic applications due to their thermoresponsive properties .
Action Environment
The action of 2-(6-Aminopyridin-2-YL)ethanol may be influenced by environmental factors such as temperature and solvent composition . For instance, the phase transition temperature of similar compounds can be tuned by varying the concentration of the polymer solution, the nature of the alcohol, or the composition of the solvent mixture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopyridin-2-yl)ethanol typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with ethanolamine under basic conditions to introduce the ethanol group. The amino group can be introduced through subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. These processes often include halogenation, nucleophilic substitution, and reduction steps to achieve the desired functional groups on the pyridine ring.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminopyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: 2-(6-Aminopyridin-2-yl)acetaldehyde or 2-(6-Aminopyridin-2-yl)acetic acid.
Reduction: 2-(6-Aminopyridin-2-yl)ethanamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Aminopyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the ethanol group but shares the amino group at the 2-position.
2-(2-Hydroxyethyl)pyridine: Contains the ethanol group but lacks the amino group.
6-Aminopyridine: Has the amino group at the 6-position but lacks the ethanol group.
Uniqueness
2-(6-Aminopyridin-2-yl)ethanol is unique due to the presence of both the amino and ethanol groups on the pyridine ring
Properties
IUPAC Name |
2-(6-aminopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUQOXHSUUDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

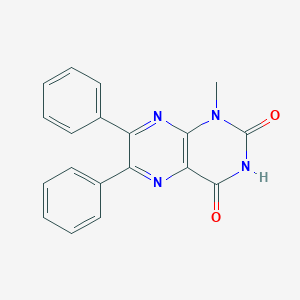
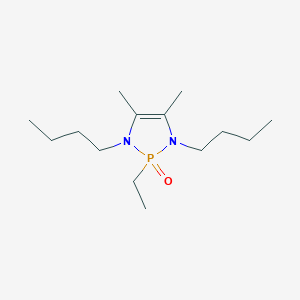
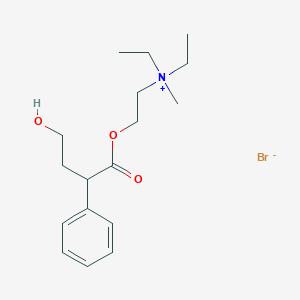
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
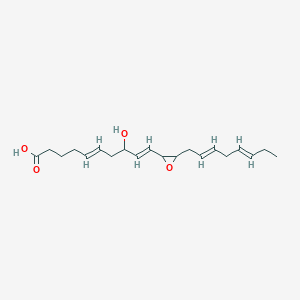
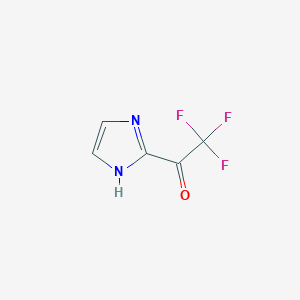
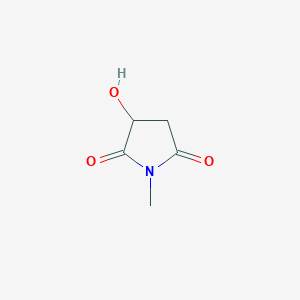
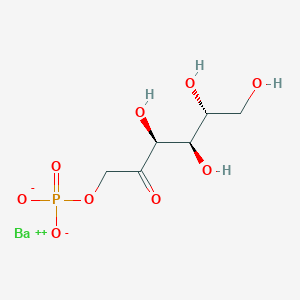
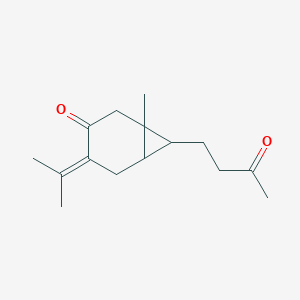
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)

